N-benzyl-2-(4-fluorophenyl)sulfonylacetamide
Description
N-benzyl-2-(4-fluorophenyl)sulfonylacetamide is a sulfonamide derivative characterized by a benzyl group attached to the acetamide nitrogen and a 4-fluorophenylsulfonyl moiety at the α-carbon. Its molecular formula is C₁₅H₁₅FNO₃S, with a molecular weight of 313.35 g/mol (calculated from HRMS [M+H]+ 313.0704; observed 313.0711) . The compound is synthesized via Rh-catalyzed enantioselective methods, involving coupling of sulfonyl fluorides with amines under controlled conditions . Its structural features, including the electron-withdrawing 4-fluorophenyl group and the bulky benzyl substituent, contribute to steric and electronic modulation, influencing reactivity and biological interactions .
Properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c16-13-6-8-14(9-7-13)21(19,20)11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXQSSDVHSJKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327085 | |
| Record name | N-benzyl-2-(4-fluorophenyl)sulfonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
895480-04-3 | |
| Record name | N-benzyl-2-(4-fluorophenyl)sulfonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-fluorophenyl)sulfonylacetamide typically involves the reaction of benzylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with chloroacetic acid to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-fluorophenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl and fluorophenyl derivatives.
Scientific Research Applications
N-benzyl-2-(4-fluorophenyl)sulfonylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-fluorophenyl)sulfonylacetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonyl and fluorophenyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-benzyl-2-(4-fluorophenyl)sulfonylacetamide with structurally related sulfonamides, acetamides, and aryl-substituted derivatives. Key differences in substituents, synthesis, and bioactivity are highlighted.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Bioactivity The 4-fluorophenyl group in this compound introduces steric hindrance and electronic effects, as seen in metalloporphyrins where 4-fluorophenyl groups induce nonplanar geometries . This contrasts with naphtho-annulated porphyrins lacking fluorophenyl groups, which remain planar. In N-(4-fluorophenyl)maleimide derivatives, halogen size (F vs. I) minimally affects inhibitory potency against MGL (IC₅₀: ~4–7 μM), suggesting electronic effects dominate over steric bulk .
Synthetic Flexibility
- This compound is synthesized via Rh-catalyzed methods, enabling enantioselectivity . In contrast, thiazole-containing analogs (e.g., compound in ) require sequential sulfonylation and alkylation, limiting stereochemical control.
- Benzylation reactions (e.g., N-(4-nitrophenyl)-2-phenylacetamide) are sensitive to phase-transfer catalysts and solvents, highlighting the reactivity of benzyl groups in acetamide alkylation .
Structural Analogues and Applications The hydrazinecarboxamide derivative () incorporates a piperazine ring, enhancing solubility and binding affinity for apoptosis-related targets.
Crystallographic and Computational Insights Nonplanar geometries in fluorophenyl-substituted compounds (e.g., ) contrast with planar structures in non-fluorinated analogs, impacting packing efficiency and intermolecular interactions. Computational studies align with crystallographic data, validating steric repulsion as a key distortion factor .
Biological Activity
N-benzyl-2-(4-fluorophenyl)sulfonylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Sulfonamide group : Known for its role in antibiotic activity.
- Fluorophenyl moiety : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Benzyl group : Often associated with increased biological activity in various compounds.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various strains of bacteria, particularly Gram-positive and Gram-negative organisms.
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| 1,3-Diarylpyrazolyl-acylsulfonamides | Mycobacterium tuberculosis | <0.5 µM |
| 4-Aminosulfonyl-N-[2-(4-fluorobenzoyl)phenyl]benzamide | Escherichia coli | 32 µg/mL |
The data suggests that this compound has a moderate antibacterial effect, comparable to other known sulfonamide antibiotics.
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide derivatives has been documented extensively. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
Mechanism of Action :
- COX Inhibition : Compounds like this compound may selectively inhibit COX-2, which is upregulated during inflammation.
Case Study Example :
In a study involving carrageenan-induced paw edema in rats, compounds structurally related to this compound exhibited significant reductions in inflammation markers, suggesting effective anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The SAR analysis has shown that modifications to the benzene ring and sulfonamide group can significantly alter the biological activity of these compounds.
- Substitution Patterns :
- The introduction of electron-withdrawing groups (like fluorine) tends to enhance antibacterial potency.
- Variations in the sulfonamide moiety can lead to differing levels of COX inhibition.
Table 2: SAR Insights for Sulfonamide Derivatives
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased antibacterial potency |
| Alteration of Sulfonamide Group | Changes in COX selectivity |
| Variation in Benzene Substituents | Altered binding affinity |
Q & A
Q. Advanced
- QSAR Modeling : Develop a Quantitative Structure-Activity Relationship (QSAR) model using descriptors like logP, polar surface area, and electronic parameters to predict enzyme inhibition (e.g., against α-glucosidase) .
- Molecular Docking : Simulate binding interactions with targets such as Polo-like kinase 1 (Plk1) using AutoDock Vina. Focus on the sulfonyl group’s role in hydrogen bonding with active-site residues .
- Pharmacokinetic Analysis : Use SwissADME to evaluate Lipinski rule compliance and blood-brain barrier permeability .
How can conflicting bioactivity data for sulfonamide derivatives like this compound be resolved?
Q. Advanced
- Dose-Response Studies : Perform IC assays across multiple concentrations to distinguish true activity from assay noise .
- Target Selectivity Screening : Use kinase profiling panels or microbial strain arrays to identify off-target effects .
- Structural Analog Comparison : Compare results with analogs (e.g., replacing the benzyl group with methyl) to isolate pharmacophore contributions .
What are the key challenges in optimizing the enzymatic inhibition potency of this compound?
Q. Advanced
- Steric Hindrance : The bulky benzyl group may limit access to enzyme active sites. Mitigate by synthesizing derivatives with shorter alkyl chains .
- Metabolic Stability : The sulfonyl group is prone to hydrolysis. Introduce electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring to enhance stability .
- Solubility : Poor aqueous solubility can hinder in vivo efficacy. Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as a prodrug .
How does the fluorophenyl substituent influence the compound’s electronic properties?
Basic
The electron-withdrawing fluorine atom:
- Enhances Sulfonyl Reactivity : Increases electrophilicity, improving interactions with nucleophilic enzyme residues .
- Modulates Lipophilicity : LogP values can be adjusted by varying halogen position (e.g., para vs. meta substitution) .
Experimental Validation : Use Hammett constants (σ) to quantify electronic effects via comparative kinetic studies .
What strategies are effective for scaling up synthesis without compromising yield?
Q. Advanced
- Flow Chemistry : Implement continuous flow systems for sulfonylation steps to improve heat dissipation and reaction control .
- Catalytic Optimization : Replace stoichiometric bases (e.g., triethylamine) with recyclable solid-supported catalysts .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
How can crystallographic data resolve ambiguities in molecular conformation?
Q. Advanced
- Torsion Angle Analysis : X-ray structures reveal deviations from ideal geometry (e.g., sulfonyl group rotation angles), impacting docking accuracy .
- Intermolecular Interactions : Identify hydrogen bonds (e.g., C–H···O) that stabilize specific conformations, guiding salt/cocrystal design .
What in vitro assays are recommended for initial biological screening?
Q. Basic
- Enzyme Inhibition : α-Glucosidase (diabetes) and acetylcholinesterase (Alzheimer’s) assays at 10–100 μM concentrations .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
How can SAR studies guide the design of more potent derivatives?
Q. Advanced
- Substituent Scanning : Systematically vary the benzyl (e.g., 4-Cl, 4-OMe) and sulfonyl groups to map steric/electronic effects .
- Fragment-Based Design : Combine active fragments (e.g., thiazole moieties from related compounds) via click chemistry .
- Free Energy Perturbation (FEP) : Computational modeling to predict binding affinity changes upon substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
